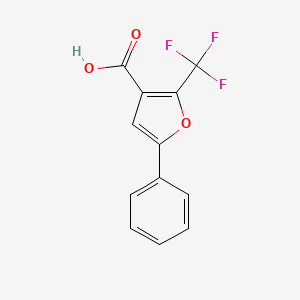

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

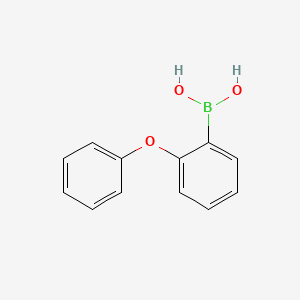

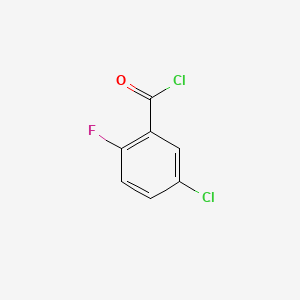

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid is a chemical compound with the CAS Number: 23584-85-2 . It has a molecular weight of 256.18 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name of this compound is 5-phenyl-2-(trifluoromethyl)-3-furoic acid . The InChI Code is 1S/C12H7F3O3/c13-12(14,15)10-8(11(16)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 256.18 . The compound is typically stored in a refrigerator .科学的研究の応用

Conversion to Sustainable Materials and Chemicals

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid is explored in the context of converting plant biomass into furan derivatives, which play a significant role in sustainable material and chemical production. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its various forms, offer an alternative to non-renewable hydrocarbon sources. These compounds serve as precursors for polymers, fuels, solvents, and other chemicals, highlighting a move towards greener chemistry and reducing reliance on oil, natural gas, and coal (Chernyshev, Kravchenko, & Ananikov, 2017).

Advances in Homogeneous Catalytic Systems

Recent progress in the production of furfural and HMF from biomass demonstrates the importance of this compound and related compounds. These advancements are particularly noted in homogeneous catalytic systems, which are critical for the efficient and selective conversion of carbohydrates to furan products. This research points to the development of metal salts and ionic liquids that exhibit both Lewis and Bronsted acidity, crucial for the production of furans. The exploration of these catalytic systems underlines the potential for high-yield, selective conversion processes that are environmentally friendly and economically viable (Zhao, Lu, Xu, Zhu, & Wang, 2021).

Furan Derivatives in Medicinal Chemistry

The role of furan and thiophene rings, including those derived from this compound, is significant in the design of bioactive molecules in medicinal chemistry. These heterocycles serve as important structural units in nucleobases, nucleosides, and their analogues, demonstrating the potential for therapeutic applications. This includes the development of antiviral, antitumor, and antimycobacterial agents, showcasing the versatility and potential of furan derivatives in drug design and development (Ostrowski, 2022).

Environmental and Health Perspectives

The exploration of furan fatty acids, including derivatives of this compound, has led to insights into their health implications. Furan fatty acids are found in plants, algae, and fish, and have been associated with both positive and potentially concerning health effects. While they exhibit antioxidant and anti-inflammatory activities, certain metabolites like CMPF have been linked to type 2 diabetes progression. This highlights the need for further research to fully understand the health implications of furan derivatives and their metabolites (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).

Safety and Hazards

特性

IUPAC Name |

5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)10-8(11(16)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJRMAEBBJXSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380074 |

Source

|

| Record name | 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23584-85-2 |

Source

|

| Record name | 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。